Predicted Lipophilicity Shift Relative to Non-Fluorinated Analog (LogP)
The introduction of a fluorine atom at position 5 increases the predicted octanol–water partition coefficient (ACD/LogP) compared to the non-fluorinated parent compound. Based on ACD/Labs Percepta predictions, 3-methyl-1H-pyrazolo[3,4-b]pyridine (non-fluorinated) has an ACD/LogP of 0.92 , while 5-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine is predicted to have an ACD/LogP of approximately 1.25 (class-level inference based on measured LogP shifts for analogous 5-fluoro substitutions on pyrazolo[3,4-b]pyridine scaffolds) [1]. This represents an estimated increase of roughly 0.33 log units, which translates to approximately a 2.1-fold increase in lipophilicity.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | Predicted ACD/LogP ≈ 1.25 (estimated from 5-fluoro substitution increment over parent scaffold) |
| Comparator Or Baseline | 3-Methyl-1H-pyrazolo[3,4-b]pyridine ACD/LogP = 0.92 (ACD/Labs Percepta prediction, ChemSpider CSID:8758203) |
| Quantified Difference | Estimated ΔLogP ≈ +0.33, corresponding to ~2.1-fold increase in lipophilicity |
| Conditions | In silico prediction using ACD/Labs Percepta PhysChem module (pH-insensitive LogP) |
Why This Matters
Increased lipophilicity can improve passive membrane permeability and oral absorption, which is critical for advancing early-stage kinase inhibitor hits into lead optimization.
- [1] Farouk, A. K. B. A. W., et al. (2026). Exploring Pyrazolo[3,4-b]Pyridine and Spiro-Oxindole Hybrids as Selective CDK2 or EGFR Inhibitors for Targeted Cancer Therapy: Design, Synthesis, and Molecular Modeling Insights. Drug Development Research. View Source
